molecular formula C13H12N4O B3788970 4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine

Cat. No.: B3788970
M. Wt: 240.26 g/mol
InChI Key: ICBLMZVUNOLBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine is a heterocyclic compound that features both an indole and a pyrimidine moiety. Indole derivatives are known for their significant biological activities, and pyrimidine derivatives are essential in medicinal chemistry. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine typically involves the construction of the indole and pyrimidine rings separately, followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions . The final step involves coupling the indole and pyrimidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine is unique due to its combination of indole and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-12-7-11(16-13(14)17-12)8-2-3-10-9(6-8)4-5-15-10/h2-7,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBLMZVUNOLBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC3=C(C=C2)NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine
Reactant of Route 6
4-(1H-indol-5-yl)-6-methoxypyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.